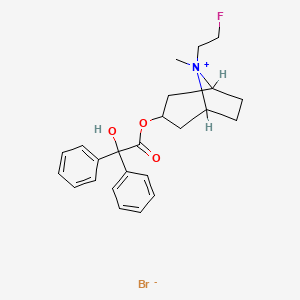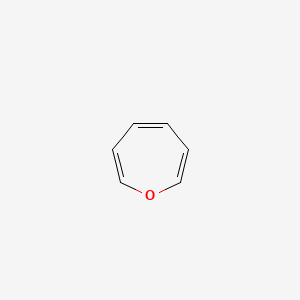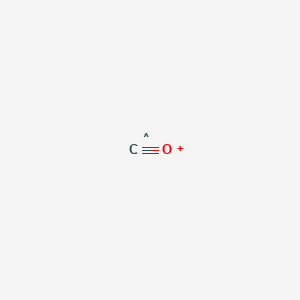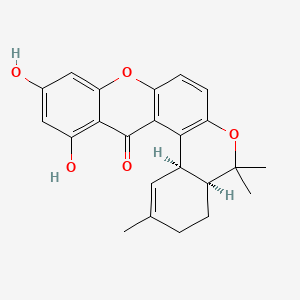![molecular formula C17H20O4 B1234857 [(5E,11E)-3-acetyloxytrideca-5,11-dien-7,9-diynyl] acetate CAS No. 55078-26-7](/img/structure/B1234857.png)
[(5E,11E)-3-acetyloxytrideca-5,11-dien-7,9-diynyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5E,11E)-3-acetyloxytrideca-5,11-dien-7,9-diynyl] acetate is a natural product found in Atractylodes macrocephala with data available.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Research shows various synthesis techniques for compounds similar to (5E,11E)-3-acetyloxytrideca-5,11-dien-7,9-diynyl acetate. For instance, Alami et al. (1995) discussed the (Pd-Cu)-catalyzed reactions for synthesizing trienes, which could be applicable to compounds with similar structures (Alami, Gueugnot, Domingues, & Linstrumelle, 1995).
Structural Variations : Studies like that of Ruan, Wilson, and Schroepfer (1999) on asymmetric dihydroxylation of cholestadienol acetates, highlight approaches that could be relevant to the structural analysis and variation of similar dienyl acetates (Ruan, Wilson, & Schroepfer, 1999).
Biological and Chemical Properties
Molluscicidal Activity : Abdelrazek et al. (2006) explored the synthesis and molluscicidal activity of certain derivatives, which may inform similar investigations into the properties of (5E,11E)-3-acetyloxytrideca-5,11-dien-7,9-diynyl acetate (Abdelrazek, Metz, Metwally, & El‐Mahrouky, 2006).
Chemical Reactivity : Research such as the work of Bloch, Abecassis, and Hassan (1985) on the epoxidation of alkenes could provide insights into the chemical reactivity and potential applications of (5E,11E)-3-acetyloxytrideca-5,11-dien-7,9-diynyl acetate (Bloch, Abecassis, & Hassan, 1985).
Potential Applications
Pheromone Synthesis : The synthesis of pheromone components as demonstrated by Bestmann and Gunawardena (1992) suggests possible applications in creating similar compounds for use in biological studies or pest control (Bestmann & Gunawardena, 1992).
Medicinal Chemistry : Studies like Liu, Stuhmiller, and Mcmorris (1988) on the synthesis of specific steroid derivatives underscore the potential of similar dienyl acetates in medicinal chemistry, particularly in steroid hormone research (Liu, Stuhmiller, & Mcmorris, 1988).
properties
CAS RN |
55078-26-7 |
|---|---|
Product Name |
[(5E,11E)-3-acetyloxytrideca-5,11-dien-7,9-diynyl] acetate |
Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
[(5E,11E)-3-acetyloxytrideca-5,11-dien-7,9-diynyl] acetate |
InChI |
InChI=1S/C17H20O4/c1-4-5-6-7-8-9-10-11-12-17(21-16(3)19)13-14-20-15(2)18/h4-5,10-11,17H,12-14H2,1-3H3/b5-4+,11-10+ |
InChI Key |
SKFGFFNYYMHHMG-PMXBNEBOSA-N |
Isomeric SMILES |
C/C=C/C#CC#C/C=C/CC(CCOC(=O)C)OC(=O)C |
SMILES |
CC=CC#CC#CC=CCC(CCOC(=O)C)OC(=O)C |
Canonical SMILES |
CC=CC#CC#CC=CCC(CCOC(=O)C)OC(=O)C |
synonyms |
diacetylatractylodiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(4-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B1234778.png)

![(1S,5S,8Z)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1234780.png)

![ethyl 2-chloro-5-[5-[(E)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B1234785.png)

![5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid](/img/structure/B1234788.png)



![1-[4-[[(2S,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-2-oxanyl]oxy]-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-1-propanone](/img/structure/B1234797.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B1234800.png)